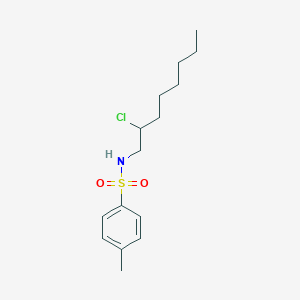

N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide

Beschreibung

N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonyl group attached to a 2-chlorooctylamine moiety. Sulfonamides are widely studied for their biological activities, including antimicrobial and enzyme-inhibitory effects, often modulated by substituents on the aromatic ring and the alkyl chain .

Eigenschaften

CAS-Nummer |

343227-72-5 |

|---|---|

Molekularformel |

C15H24ClNO2S |

Molekulargewicht |

317.9 g/mol |

IUPAC-Name |

N-(2-chlorooctyl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C15H24ClNO2S/c1-3-4-5-6-7-14(16)12-17-20(18,19)15-10-8-13(2)9-11-15/h8-11,14,17H,3-7,12H2,1-2H3 |

InChI-Schlüssel |

YGPRVWCIFQYDMI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC(CNS(=O)(=O)C1=CC=C(C=C1)C)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-chlorooctylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

4-Methylbenzenesulfonyl chloride+2-Chlorooctylamine→N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide+HCl

Industrial Production Methods

In an industrial setting, the production of N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents such as dichloromethane or toluene can facilitate the reaction, and the product can be purified through recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the 2-chlorooctyl chain can be substituted by nucleophiles such as amines or thiols.

Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products

Nucleophilic substitution: Formation of N-(2-substituted-octyl)-4-methylbenzene-1-sulfonamide.

Oxidation: Formation of 4-methylbenzenesulfonic acid derivatives.

Reduction: Formation of N-(2-chlorooctyl)-4-methylbenzene-1-amine.

Wissenschaftliche Forschungsanwendungen

N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in designing new sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects. The 2-chlorooctyl chain may enhance the compound’s lipophilicity, facilitating its penetration into bacterial cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among sulfonamide derivatives include:

- Alkyl chain length: The 2-chlorooctyl group in the target compound contrasts with shorter chains (e.g., ethyl in N-(2-Chloroethyl)-4-methylbenzene-1-sulfonamide (ClEATs)).

- Aromatic substituents: The 4-methyl group on the benzene ring is a common feature in analogs like N-[2-(6-Bromo-4-methylidene-...)-ethyl]-4-methylbenzene-1-sulfonamide (12e).

- Heterocyclic moieties: Compounds like N-(2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)-N-methyl-4-propylbenzene-1-sulfonamide incorporate oxadiazole rings, which enhance metabolic stability and hydrogen-bonding capacity .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Predicted using ChemDraw software.

Table 2: Spectroscopic Signatures

Biologische Aktivität

N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.

Basic Information

| Property | Details |

|---|---|

| CAS Number | 343227-72-5 |

| Molecular Formula | C15H24ClNO2S |

| Molecular Weight | 317.9 g/mol |

| IUPAC Name | N-(2-chlorooctyl)-4-methylbenzenesulfonamide |

| Canonical SMILES | CCCCCCC(CNS(=O)(=O)C1=CC=C(C=C1)C)Cl |

The synthesis of N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-chlorooctylamine in the presence of a base like triethylamine. This method facilitates the formation of the sulfonamide bond while neutralizing the hydrochloric acid produced during the reaction.

N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide exhibits its biological activity primarily through its interaction with bacterial enzymes. The sulfonamide group structurally resembles para-aminobenzoic acid (PABA), which is a substrate for bacterial folate synthesis. By mimicking PABA, this compound inhibits the enzyme dihydropteroate synthase, thus disrupting folate metabolism in bacteria and exerting antimicrobial effects. The incorporation of the 2-chlorooctyl chain enhances lipophilicity, facilitating better penetration into bacterial cells.

Antimicrobial Properties

Research has indicated that N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide exhibits significant antimicrobial activity against various bacterial strains. A study conducted on sulfonamide derivatives demonstrated that compounds with similar structures showed potent bactericidal and fungicidal effects against Gram-positive and Gram-negative bacteria .

The Minimum Inhibitory Concentration (MIC) values for this compound are yet to be extensively detailed; however, related sulfonamides have shown varying degrees of effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 10 |

| Escherichia coli | < 20 |

| Klebsiella pneumoniae | < 30 |

These results suggest that N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide could be a viable candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a comparative study, sulfonamide derivatives were tested against multiple bacterial strains using the microdilution method. The results indicated that compounds with longer alkyl chains exhibited enhanced activity against Gram-negative bacteria compared to their shorter-chain counterparts .

- Toxicity Studies : Toxicological evaluations have shown that while sulfonamides generally have low acute toxicity, repeated exposure can lead to adverse effects in certain animal models. For instance, studies indicated no observed adverse effect levels (NOAEL) for related compounds were around 20 mg/kg body weight per day .

- Pharmacokinetics : Investigations into the pharmacokinetics of sulfonamides revealed that they are rapidly absorbed and primarily eliminated via urine. The metabolic pathways often yield several metabolites, which may also contribute to their overall biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.